Ethyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate
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Overview
Description
Ethyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate is a chemical compound with the CAS Number: 1379315-43-1 . It has a molecular weight of 275.12 . The IUPAC name for this compound is ethyl 2-bromo-1,4-dihydro-1lambda3-pyrrolo[2,3-d]thiazole-5-carboxylate . The compound is typically stored at temperatures between 28°C .
Molecular Structure Analysis
The InChI code for Ethyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate is 1S/C8H8BrN2O2S/c1-2-13-7(12)4-3-5-6(10-4)11-8(9)14-5/h3,10,14H,2H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate is a solid at room temperature . It has a molecular weight of 275.12 . The compound should be stored at temperatures between 28°C .Scientific Research Applications
Synthetic Applications in Heterocyclic Chemistry
One of the key applications of similar brominated heterocyclic compounds is in the synthesis of complex heterocycles, which are core structures in many pharmacologically active molecules. For instance, studies have shown that aryl radical building blocks, akin to Ethyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate, are used in cyclisation reactions onto azoles to synthesize tri- and tetra-cyclic heterocycles, which are valuable in drug development (Allin et al., 2005).
Nucleophilic Substitution Reactions
Ethyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate, by virtue of its bromo and ethyl ester functional groups, is likely amenable to nucleophilic substitution reactions, allowing for the introduction of various nucleophiles to create a wide array of derivatives. This versatility is crucial for the synthesis of novel compounds with potential biological activity. For example, reaction studies with different nucleophiles have demonstrated the substitution and transformation capabilities of related brominated compounds, leading to new structures with preserved or enhanced biological activity (Maadadi et al., 2016).
Safety and Hazards
The safety information for Ethyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate indicates that it has several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. A Material Safety Data Sheet (MSDS) is available for more detailed safety information .
properties
IUPAC Name |
ethyl 2-bromo-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2S/c1-2-13-7(12)4-3-5-6(10-4)11-8(9)14-5/h3,10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQOQPSKAASEBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)N=C(S2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate |
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